molecular formula C19H20N4O B1523442 1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351827-83-2

1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Katalognummer: B1523442
CAS-Nummer: 1351827-83-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RSOITTXJMIPBKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is a carboxamide derivative featuring an imidazole core substituted with a 4-aminobenzyl group at position 1 and a 4-ethylphenyl carboxamide moiety at position 2. Its molecular weight is approximately 324.36 g/mol (calculated based on ).

Eigenschaften

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-ethylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-14-5-9-17(10-6-14)22-19(24)18-12-23(13-21-18)11-15-3-7-16(20)8-4-15/h3-10,12-13H,2,11,20H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOITTXJMIPBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide, with the CAS number 1351827-83-2, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.40 g/mol
  • Purity : 95%+
  • Structure : The compound features an imidazole ring that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives showed promising antibacterial effects. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area .

CompoundTarget BacteriaActivity (Zone of Inhibition)
1aS. aureus15 mm
1bE. coli18 mm

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. For instance, compounds with similar structures were found to inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner, suggesting that this compound may have similar effects. The IC50 values for related compounds ranged from 4.8 to 30.1 µM, indicating moderate to potent anti-inflammatory activity .

Antiviral Potential

Recent studies have explored the antiviral properties of imidazole derivatives against viruses like SARS-CoV-2. Although direct studies on this compound are scarce, the structural characteristics of imidazoles suggest potential as antiviral agents. Compounds designed with similar frameworks have shown IC50 values as low as 4.79 µM against viral proteases, highlighting the therapeutic potential of this class .

The biological activity of imidazole derivatives often involves interaction with specific enzymes or receptors in pathogens or inflammatory pathways. For example, the inhibition of key enzymes such as proteases or cyclooxygenases can lead to reduced inflammation and pathogen proliferation.

Study on Antimicrobial Activity

A study conducted by Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using the cylinder well diffusion method. The results indicated that many derivatives exhibited significant antibacterial activity, which could be extrapolated to suggest potential effectiveness for similar compounds like this compound .

Anti-inflammatory Research

In a separate investigation into anti-inflammatory compounds, several imidazole-based structures were tested for their ability to inhibit inflammatory pathways. The results demonstrated a clear dose-response relationship, reinforcing the hypothesis that modifications in the imidazole structure can enhance biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that imidazole derivatives possess significant anticancer properties. A study focusing on similar compounds showed that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines. The presence of the amino and ethylphenyl groups in this compound may contribute to its effectiveness as an anticancer agent.

Study Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis
HeLa12.5Inhibition of cell proliferation

Antimicrobial Properties

Imidazole derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially leading to inhibition of growth.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound has shown promise as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to inhibit phosphodiesterases, which play a crucial role in cellular signaling.

Enzyme Inhibition Type IC50 (µM)
PhosphodiesteraseCompetitive20.0

Polymer Chemistry

Due to its functional groups, 1-(4-Aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide can be utilized in the synthesis of polymers with specific properties. The imidazole ring can participate in cross-linking reactions, enhancing the thermal and mechanical stability of polymeric materials.

Case Studies

  • Anticancer Study : A clinical trial investigated the effects of a related imidazole derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size, suggesting that structural modifications similar to those found in this compound could yield promising therapeutic agents.
  • Antimicrobial Research : A laboratory study evaluated the antimicrobial efficacy of various imidazole derivatives against resistant bacterial strains. The findings highlighted the potential of this compound as a lead structure for developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Key Observations:
  • Substituent Effects: Fluorinated analogs (e.g., 4-fluoro-2-methylphenyl in ) may enhance metabolic stability but reduce synthetic yields compared to non-fluorinated derivatives. The tert-butyl and cyclohexyl groups in X77 improve hydrophobic interactions with viral proteases, contributing to its inhibitory activity .
  • Synthetic Efficiency : Piperidinyl-linked analogs (e.g., 6e, 6f) exhibit yields ranging from 45–76%, influenced by electronic effects of substituents. The target compound’s discontinued status suggests possible challenges in synthesis or scalability .

Pharmacological and Functional Comparisons

  • Carboxamide as a Pharmacophore : The carboxamide group in the target compound and analogs (e.g., 6a, X77) facilitates hydrogen bonding with proteins, a critical feature for enzyme inhibition. For example, X77 binds SARS-CoV-2 Mpro via interactions with Glu166 and His41 .
  • The target compound’s 4-ethylphenyl group may confer selectivity for receptors overexpressed in specific cancers, though empirical data is needed .

Physicochemical Properties

  • However, its discontinued status may correlate with unfavorable solubility or stability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide typically involves:

  • Construction of the imidazole-4-carboxamide core.
  • Introduction of the 4-aminobenzyl substituent at the N-1 position of the imidazole ring.
  • Coupling of the 4-ethylphenyl group to the carboxamide nitrogen.

This sequence requires careful control of regioselectivity and functional group compatibility.

Preparation of the Imidazole-4-carboxamide Core

A key step is the synthesis of the imidazole core with a carboxamide at the 4-position. According to recent studies on imidazole-4-carboxamides, an efficient method involves the reaction of diaminomaleonitrile-based imines with aromatic aldehydes, which proceeds via cyclization facilitated by a 2-hydroxyaryl group that assists proton transfer and regioselectivity.

  • The reaction proceeds through nucleophilic attack of the nitrogen atom on the diimine carbon, forming a five-membered imidazole ring.
  • Computational studies reveal that the 2-hydroxyaryl moiety is critical in promoting intramolecular hydrogen abstraction, favoring imidazole formation over alternative pyrazine structures.
  • This method provides regioselective access to 1H-imidazole-4-carboxamides with diverse aryl substituents.

Introduction of the 4-Aminobenzyl Group

The 4-aminobenzyl substituent is introduced typically via a benzylation reaction or through the use of protected 4-aminobenzyl intermediates.

  • A representative approach involves the use of 2-(4-aminobenzyl)isoindolin-1-one as a precursor, which can be synthesized by nucleophilic substitution of isoindolin-1-one with 1-(bromomethyl)-4-nitrobenzene followed by reduction of the nitro group to the amine.
  • The amine functionality is preserved or deprotected in subsequent steps to enable further coupling.
  • The benzyl group is attached at the N-1 position of the imidazole ring through amide bond formation or nucleophilic substitution.

Coupling with 4-Ethylphenyl Group

The 4-ethylphenyl group is introduced via amide bond formation with the carboxamide moiety.

  • This is often achieved by activating the carboxylic acid or carboxamide precursor using reagents such as trichloromethyl carbonochloridate or phenyl chloroformate in the presence of bases like DIPEA (N,N-diisopropylethylamine) to form reactive intermediates.
  • Subsequent coupling with 4-ethyl aniline or related amines leads to the formation of the N-(4-ethylphenyl) carboxamide.
  • Reaction conditions are typically mild, involving stirring at room temperature or slightly elevated temperatures (e.g., 0–40 °C) for extended periods (16–20 hours) to ensure complete conversion.

Representative Detailed Synthetic Procedure (Adapted from Related Imidazole Carboxamide Syntheses)

Step Reagents and Conditions Description Yield / Notes
1 Isoindolin-1-one + 1-(bromomethyl)-4-nitrobenzene + Cs2CO3 in MeCN, RT, 16 h Alkylation to form 2-(4-nitrobenzyl)isoindolin-1-one Isolated by filtration and chromatography; MS confirmed
2 Zn + NH4Cl in EtOH/H2O, 50 °C, 1 h Reduction of nitro to amino group yielding 2-(4-aminobenzyl)isoindolin-1-one Used without further purification
3 2-(4-aminobenzyl)isoindolin-1-one + trichloromethyl carbonochloridate + DIPEA in THF, 0 °C to RT Activation of amine for coupling Stirred 15 min
4 Addition of 4-ethylphenyl amine derivative + DIPEA, RT to 40 °C, 16 h Formation of amide bond to yield final carboxamide Purified by extraction and chromatography

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is used to confirm the structure and purity of intermediates and final compounds.
  • Mass spectrometry (MS) confirms molecular weight and successful coupling.
  • High-performance liquid chromatography (HPLC) is employed for purification and to assess purity.
  • Computational studies support the regioselectivity and mechanistic pathways of imidazole ring formation.

Summary Table of Key Synthetic Features

Feature Description Reference
Core formation Cyclization of diaminomaleonitrile-based imines with aromatic aldehydes, assisted by 2-hydroxyaryl group
Aminobenzyl introduction Alkylation of isoindolin-1-one with bromomethyl-nitrobenzene, followed by reduction
Amide bond formation Activation with trichloromethyl carbonochloridate or phenyl chloroformate, coupling with 4-ethylphenyl amine
Reaction conditions Mild temperatures (0–40 °C), use of DIPEA base, long reaction times (16–20 h)
Purification Extraction, filtration, flash chromatography, RP-HPLC
Characterization NMR (1H, 13C), MS, computational studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide, and how are intermediates validated?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of 4-ethylaniline with activated imidazole intermediates. Key steps include:

  • Catalyst selection : Raney nickel may prevent dehalogenation side reactions (common in palladium-catalyzed hydrogenation) .
  • Solvent optimization : Ethanol or water improves yields during cyclization, with NaOH (2 equiv) enhancing Schiff base formation at 45°C .
  • Intermediate validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progression, while LC-MS confirms intermediate purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodology : Structural confirmation requires:

  • NMR spectroscopy : 1H and 13C NMR identify chemical environments (e.g., imidazole protons at δ 7.5–8.5 ppm, aromatic substituents) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]+ ion peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation if single crystals are obtained, critical for docking studies .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

  • Methodology : Prioritize assays based on structural analogs:

  • Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Compare analogs with halogen (e.g., Cl, F) or methoxy groups on the benzyl ring to assess kinase selectivity .
  • Scaffold hopping : Replace the imidazole core with triazole or benzimidazole to evaluate potency changes .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with kinase ATP pockets) .

Q. How should contradictory data in kinase inhibition assays be resolved?

  • Methodology : Address discrepancies via:

  • Orthogonal assays : Validate hits using thermal shift (DSF) and cellular phosphorylation (Western blot) assays .
  • Off-target screening : Test against a panel of 50+ kinases to rule out non-specific binding .
  • Buffer optimization : Adjust ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition artifacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer models?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
  • Proteomics : SILAC labeling quantifies kinase substrate phosphorylation changes .
  • In vivo validation : Use xenograft models with bioluminescent imaging to track tumor regression and metastasis .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Methodology :

  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug design : Introduce ester moieties at the carboxamide group for enhanced permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Use PLGA-based carriers to increase circulation time and target tumor tissues .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodology :

  • Dose-response curves : Ensure IC50 values are calculated from ≥6 concentrations to avoid false negatives .
  • Metabolic interference : Rule out MTT assay artifacts by comparing with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Cell line heterogeneity : Profile genetic backgrounds (e.g., p53 status) to explain differential sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.